molecular formula C5H4N2O B2610241 2-(1,2-Oxazol-3-yl)acetonitrile CAS No. 55242-83-6

2-(1,2-Oxazol-3-yl)acetonitrile

Cat. No. B2610241
CAS RN: 55242-83-6
M. Wt: 108.1
InChI Key: NWDMJTUPXZATTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Oxazol-3-yl)acetonitrile is a chemical compound with the CAS Number: 55242-83-6 . It has a molecular weight of 108.1 and its IUPAC name is 3-isoxazolylacetonitrile . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecule contains a total of 12 bonds. There are 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 15-17°C .

Scientific Research Applications

Synthesis of Halomethyl Oxazoles

Yamane, Mitsudera, and Shundoh (2004) describe a method for synthesizing halomethyl oxazoles. They discuss the reaction of dimethyl oxazoles with N-bromosuccinimide and N-chlorosuccinimide in acetonitrile, achieving high regioselectivity and moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).

Synthesis of Oxazine Derivatives

Reddy et al. (2012) report on the use of acetonitrile for synthesizing oxazine derivatives. They discuss a process involving furan-2-yl(phenyl)methanol derivatives and aza-Piancatelli rearrangement, leading to high selectivity and good yields (Reddy et al., 2012).

Development of Bis(1,3-azol-2-yl)acetonitriles

Kutasevich et al. (2021) developed a new approach for synthesizing bis(1,3-azol-2-yl)acetonitriles. This method involves 1,3-dipolar cycloaddition and allows for the construction of various unsymmetric derivatives, with the potential for diverse applications (Kutasevich et al., 2021).

Luminescent Lanthanide Ion Complexes

De Bettencourt-Dias, Viswanathan, and Rollett (2007) synthesized a complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate. This complex and its Tb(III) analogue show high luminescence in acetonitrile solutions, highlighting potential applications in materials science (De Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Synthesis of Naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine

Osyanin, Osipov, and Klimochkin (2012) explored the synthesis of naphtho[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazines, which have applications in medicine and as fungicides. Their method involves a one-stage synthesis in acetonitrile (Osyanin, Osipov, & Klimochkin, 2012).

Fluorescent 2-(4-Benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl) Phenol

Phatangare et al. (2013) synthesized a fluorescent compound from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. This compound shows sensitivity to the micro-environment and has potential applications in sensing technologies (Phatangare et al., 2013).

Polymerization in Microwave Reactor

Wiesbrock et al. (2005) discuss the polymerization of 2-oxazolines in acetonitrile using a microwave reactor. This method enhances reaction rates and maintains first-order kinetics, with implications for polymer science (Wiesbrock et al., 2005).

Iodonium Cation-Pool Electrolysis for 1,3-Oxazoles

Sattler and Hilt (2020) presented a method for synthesizing 1,3-oxazoles using iodonium cation-pool electrolysis in acetonitrile. This approach could have wide-ranging implications in organic synthesis (Sattler & Hilt, 2020).

Synthesis of Trisubstituted Oxazoles

Mallick, Prabagar, and Sahoo (2017) developed a protocol for synthesizing trisubstituted oxazoles from ynamides. This method showcases the versatility of oxazoles in organic synthesis (Mallick, Prabagar, & Sahoo, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-3-1-5-2-4-8-7-5/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMJTUPXZATTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55242-83-6
Record name 2-(1,2-oxazol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.